Product packaging for Cesium niobium oxide (CsNbO3)(Cat. No.:CAS No. 12053-66-6)

Cesium niobium oxide (CsNbO3)

Cat. No.: B079865
CAS No.: 12053-66-6
M. Wt: 273.81 g/mol
InChI Key: DEPWUBNRQPUFGD-UHFFFAOYSA-N
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Description

Cesium Niobium Oxide (CsNbO3) is a versatile perovskite oxide (ABO3-type) of significant interest for advanced materials science and renewable energy research. This compound in its cubic phase (space group Pm̅3m) exhibits a range of pressure-dependent physical properties, making it a promising candidate for developing next-generation technologies . Primary Research Applications: • Thermoelectric Energy Harvesting: CsNbO3 demonstrates excellent potential for converting waste heat into electrical energy. Studies show a high power factor under pressure (tested from 60-100 GPa) and across a wide temperature range (50-800 K), identifying it as a strong candidate for efficient energy harvesting devices . • Optoelectronic & Photovoltaic Devices: With a semiconductor band gap that is tunable with pressure—starting from a direct band gap of 1.95 eV at ambient conditions—CsNbO3 is suitable for sensor and optoelectronic device applications. Analysis of its dielectric function confirms its utility in this domain . • Photocatalysis: Research indicates that CsNbO3 possesses suitable conduction and valence band edge potentials for critical environmental applications, including photocatalytic water-splitting for hydrogen production and the degradation of organic pollutants . Key Properties & Mechanism of Action: The functional properties of CsNbO3 stem from its unique perovskite crystal structure. Its electronic characteristics near the Fermi level are primarily governed by the niobium (Nb) 4d orbitals and oxygen (O) 2p orbitals. The material's band gap and electronic dispersion relations can be effectively modulated by applying external pressure, enabling researchers to tailor its electrical conductivity and optical response for specific applications . First-principles studies have confirmed its dynamic and mechanical stability under high pressures, ensuring structural integrity during experimental investigations . Disclaimer: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CsNbO3 B079865 Cesium niobium oxide (CsNbO3) CAS No. 12053-66-6

Properties

IUPAC Name

cesium;niobium(5+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Cs.Nb.3O/q+1;+5;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPWUBNRQPUFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Nb+5].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CsNbO3
Record name caesium niobate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923456
Record name Caesium niobium(5+) oxide (1/1/3)
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Molecular Weight

273.810 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12053-66-6
Record name Cesium niobium oxide (CsNbO3)
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Record name Cesium niobium oxide (CsNbO3)
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Record name Caesium niobium(5+) oxide (1/1/3)
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Synthesis Methodologies and Preparation Techniques for Cesium Niobium Oxide

Solid-State Reaction Methods for CsNbO3 Synthesis

Solid-state reaction is a conventional and widely used method for synthesizing polycrystalline perovskite oxides. ebrary.net The process generally involves the intimate mixing of solid precursors followed by calcination at high temperatures to facilitate the diffusion of ions and the formation of the desired crystalline phase. ebrary.net

The traditional method to synthesize perovskite oxides like CsNbO3 is through high-temperature solid-state reaction. ebrary.net This process involves heating the constituent salts or oxides at elevated temperatures, often above 1000°C, for extended periods, typically ranging from 12 to 24 hours, to ensure the interdiffusion of cations and the formation of the final product. ebrary.net For instance, a standard solid-state methodology for alkali niobates involves heating a mixture of Nb2O5 and an alkali carbonate at 900°C for over 10 hours. mdpi.com One study specifically reported the synthesis of monoclinic CsNbO3 crystals by annealing binary oxide precursors at 700°C. sci-hub.se

Table 1: Parameters in Solid-State Synthesis of Niobate Perovskites

Method Precursors Temperature (°C) Time (hours) Resulting Phase/Product Reference
Conventional Solid-State Binary Oxides 700 Not Specified Monoclinic CsNbO3 sci-hub.se
Conventional Solid-State Nb2O5, Na2CO3/K2CO3 900 10 NaNbO3/KNbO3 mdpi.com
Conventional Sintering K0.5Na0.5NbO3 powder 1100 2 Sintered KNN ceramic researchgate.net
General Solid-State Nitrates, Carbonates, Oxides >1000 12-24 Perovskite Oxides ebrary.net

The choice of precursor materials significantly impacts the reaction conditions and the purity of the resulting CsNbO3. Common precursors for solid-state synthesis include nitrates, carbonates, oxides, and acetates. ebrary.net The reaction to form alkali niobates can be successfully carried out using niobium pentoxide (Nb2O5) and an alkali carbonate (e.g., Cs2CO3). mdpi.com In this case, the carbonate decomposes, releasing carbon dioxide gas, while the cesium and niobium oxides react to form the perovskite structure.

Alternatively, binary oxides (Cs2O and Nb2O5) can be used directly, which simplifies the reaction chemistry as no gaseous byproducts are formed. sci-hub.se The purity, particle size, and reactivity of the precursors are crucial. Fine, high-purity powders are preferred to ensure a homogeneous mixture and facilitate a complete reaction at lower temperatures. ebrary.net The use of precursors like alkali metal tert-butoxides has also been explored in other deposition techniques, as they can offer very clean chemistry with minimal carbon contamination. aip.orguio.no The thermal stability of the precursors is another key factor, as it determines the intermediate phases that may form during calcination.

Hydrothermal and Sol-Gel Approaches to Niobate Synthesis

Solution-based methods like hydrothermal and sol-gel synthesis offer alternatives to solid-state reactions, providing better control over particle size, morphology, and homogeneity at lower processing temperatures. mdpi.commdpi.com

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique has been used to produce various niobate structures, including layered perovskites like Cs[Sr2Nb3O10] at temperatures of 150°C or higher. acs.org The parameters of the hydrothermal process, such as reaction time and the concentration of mineralizers, directly influence the crystallinity and morphology of the resulting niobium oxide nanostructures, such as nanorods. mdpi.com This method is particularly effective for synthesizing hydrated oxides and layered compounds. mdpi.comrsc.orgresearchgate.net

The sol-gel process is another versatile low-temperature method that allows for the creation of homogeneous, high-purity materials. mdpi.comnih.gov It begins with a solution of molecular precursors (a sol) that undergoes hydrolysis and condensation reactions to form a gel—a continuous solid network with entrapped solvent. mdpi.comresearchgate.net Subsequent drying and heat treatment of the gel yield the final oxide. This method provides excellent molecular-level mixing of the metal cations, which can lead to the formation of the pure perovskite phase at significantly lower temperatures than solid-state reactions. mdpi.com By carefully controlling reaction parameters such as pH, precursor concentration, and temperature, it is possible to tailor the size and shape of the resulting nanocrystals. chalcogen.ro For perovskites, additives can be used to regulate crystallization dynamics, leading to the growth of well-defined insular nanocrystals. nih.gov

Table 2: Comparison of Hydrothermal and Sol-Gel Synthesis Methods

Feature Hydrothermal Synthesis Sol-Gel Synthesis
Principle Chemical reaction in a closed system with heated aqueous solution. Formation of a colloidal suspension (sol) that transitions into a gel phase. mdpi.com
Typical Temperature 100 - 300 °C < 220 °C (before calcination) researchgate.net
Advantages Good for crystalline products, control over morphology (e.g., nanorods). mdpi.com Excellent homogeneity, high purity, low processing temperature, control over nanoparticle size. mdpi.com
Precursors Simple salts, oxides. acs.orgrsc.org Metal alkoxides, metal salts (e.g., nitrates). mdpi.commdpi.com
Products Crystalline oxides, layered perovskites, hydrated compounds. acs.orgmdpi.com Nanoparticles, thin films, fine powders. mdpi.com

Polymer-assisted deposition (PAD) is an advanced chemical solution technique that utilizes polymers to control the formation of metal oxide films. rsc.org In this method, metal ions in the precursor solution are coordinated to a polymer, such as polyethyleneimine (PEI). rsc.orgcsic.es This metal-polymer coordination ensures a homogeneous distribution of the metal precursors in the solution and, subsequently, in the film. rsc.org

The process typically involves creating a solution by dissolving metal salts (e.g., nitrates) in water and adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) and a polymer like PEI. csic.es The resulting solution is stable and can be used to coat substrates. Upon heating, the organic components (polymer and chelating agent) are burned off, and the homogeneously distributed metal ions react to form a uniform, high-quality metal oxide film. csic.es This method prevents the precipitation of individual components and ensures stoichiometric control at the molecular level, making it highly suitable for producing complex oxides like CsNbO3. nih.gov

High-Pressure Synthesis of Cesium Niobium Oxide Perovskite Phases

High-pressure synthesis is a powerful technique for creating new material phases that may not be stable under ambient conditions. rsc.org For CsNbO3, theoretical studies based on the pseudopotential approach and Boltzmann transport theory have investigated the effects of high pressure on its properties. nih.govresearchgate.netrsc.org These computational studies have shown that the cubic perovskite phase of CsNbO3 is dynamically stable at high pressures, specifically in the range of 60 to 100 GPa. nih.govresearchgate.netrsc.orgrsc.org

The application of high pressure during synthesis can influence the crystal structure, bandgap, and morphology of perovskite materials. rsc.org For CsNbO3, increasing hydrostatic pressure leads to a decrease in the lattice parameter and the unit cell volume. researchgate.net While direct experimental reports on the high-pressure synthesis of CsNbO3 are limited, the theoretical confirmation of its stability under pressure suggests that this method is a viable and important route for accessing specific polymorphic phases, particularly the cubic perovskite structure, which may exhibit unique electronic and optical properties. nih.govresearchgate.net

Fabrication of Thin Films and Nanostructures of Cesium Niobate

The synthesis of Cesium Niobium Oxide (CsNbO₃) in the form of thin films and nanostructures is critical for its integration into various technological applications, from optoelectronics to catalysis. researchgate.networldscientific.com The morphology and dimensionality of the material play a crucial role in determining its physical and chemical properties. A variety of sophisticated techniques have been developed to control the growth of CsNbO₃ on a nanoscale, producing high-quality crystalline films and diverse nanostructured forms.

Fabrication of Thin Films

The deposition of thin films of niobate compounds can be achieved through several methods, each offering distinct advantages in controlling film thickness, uniformity, and crystallinity. mdpi.com Common techniques include Pulsed Laser Deposition (PLD), sol-gel processes, and sputtering. mdpi.comresearchgate.net

Pulsed Laser Deposition (PLD): This versatile technique uses a high-power laser to ablate a target material, which then deposits as a thin film onto a substrate. nih.gov For CsNbO₃, a stoichiometric target is prepared from precursor powders. mdpi.com The process is carried out in a vacuum chamber where parameters like laser fluence (energy per unit area), pulse frequency, substrate temperature, and background gas pressure are precisely controlled to influence the film's quality. nih.govmdpi.com PLD is known for its ability to transfer the stoichiometry of a complex multi-elemental target to the substrate, which is crucial for perovskite oxides like CsNbO₃. nih.govresearchgate.net The hyperthermal energy of the ablated species in the plasma plume facilitates the growth of crystalline films, often at lower substrate temperatures compared to other methods. mdpi.com

Sol-Gel Method: The sol-gel technique is a wet-chemical route valued for its excellent control over material stoichiometry and its ability to produce uniform, nanostructured films. mdpi.com The process begins with the hydrolysis and condensation of metal-organic precursors in a colloidal solution (the "sol"). This sol then evolves into a gel-like network. For cesium niobate, this would involve precursors of cesium and niobium, which upon drying and thermal annealing, transform into the crystalline CsNbO₃ perovskite structure. mdpi.com

Sputtering: Sputtering is another physical vapor deposition method where ions from a plasma bombard a target, ejecting atoms that then coat a substrate. mdpi.com While specific research on sputtering of CsNbO₃ is not as prevalent, the technique is widely used for other niobate films, such as niobium oxide (Nb₂O₅). mdpi.comresearchgate.net The properties of the resulting film are highly dependent on the sputtering gas, pressure, and power applied to the target.

Interactive Data Table: Parameters for Thin Film Fabrication of Niobate Compounds

Deposition TechniquePrecursors/TargetSubstrateKey ParametersResulting Film PropertiesCitation
Pulsed Laser Deposition (PLD) Stoichiometric CsPbBr₃ Target-Laser Fluence: 2 J/cm², Growth Temperature: 150 °CCrystalline, potential for cation off-stoichiometry. mdpi.com
Pulsed Laser Deposition (PLD) SrNbO₃ TargetKTaO₃ with SrTiO₃ buffer-Epitaxial thin films. researchgate.netarxiv.org
Sol-Gel Method Metal precursors (e.g., chlorides, alkoxides)GlassAnnealing TemperatureUniform, nanostructured films with controlled stoichiometry. mdpi.com
Chemical Spray Pyrolysis 10⁻² M NbCl₅ solutionFused Silica, GlassSubstrate Temperature: 350-500 °CAs-deposited films are amorphous; post-annealing determines crystallinity. mdpi.com

Fabrication of Nanostructures

Creating nanostructures such as nanoparticles, nanowires, and nanosheets allows for the exploitation of quantum confinement effects and high surface-to-volume ratios. Hydrothermal synthesis and the exfoliation of layered compounds are primary methods for producing niobate nanostructures. researchgate.netresearchgate.net

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel called an autoclave. sapub.org For niobate nanoparticles, precursors containing niobium and a counter-cation are dissolved, and the solution is heated. nih.gov The temperature and duration of the hydrothermal treatment are critical factors that influence the crystallinity, size, and morphology of the resulting nanoparticles. sapub.orgmdpi.com For instance, in the synthesis of related silver niobate nanoparticles, niobium oxide (Nb₂O₅·nH₂O) was used as a precursor and treated hydrothermally at 120 °C for 18 hours to achieve the desired phase. nih.gov This versatile, low-temperature method is effective for producing highly crystalline and phase-pure nanostructures. nih.gov

Exfoliation of Layered Niobates: A powerful bottom-up approach to creating two-dimensional (2D) nanostructures is the exfoliation of layered perovskite-like oxides. researchgate.net Certain layered niobates can be synthesized and then chemically treated to separate the individual layers, resulting in unilamellar nanosheets with a thickness of around one nanometer. researchgate.netresearchgate.net These nanosheets can then be used as building blocks to construct new nanostructured materials through techniques like flocculation or layer-by-layer assembly. researchgate.net Niobium oxide thin films, for example, have been successfully synthesized starting from such niobate nanosheets. researchgate.net

Interactive Data Table: Parameters for Nanostructure Fabrication of Niobate Compounds

Synthesis MethodPrecursorsKey ParametersResulting NanostructureCitation
Hydrothermal Synthesis Niobium ammonium (B1175870) oxalate, H₂O₂Temperature: 120 °C, Time: 18 hHydrated niobium oxide (Nb₂O₅·nH₂O) nanoparticles. nih.gov
Hydrothermal Synthesis -Calcination Temperature: 500-700 °Cβ-Nb₂ZnO₆ nanoparticles (~100 nm). mdpi.com
Hydrothermal Synthesis CuSO₄·2H₂O, NaOHTemperature: 200 °C, Time: 6 h, Annealing: 250 °C for 1 hCuO nanoparticles (average size 27 nm). sapub.org
Exfoliation Layered transition metal oxides (e.g., Ca₂Nb₃O₁₀)Intercalation of quaternary ammonium ionsUnilamellar nanosheets (~1 nm thick). researchgate.net

Advanced Structural Characterization of Cesium Niobium Oxide

Crystallographic Analysis of CsNbO₃ Perovskite Phases

The arrangement of atoms in CsNbO₃ defines its fundamental properties. Like many perovskites, it can adopt different crystal structures, known as polymorphs.

The most commonly studied phase of Cesium Niobium Oxide is the cubic perovskite structure. researchgate.net In its ideal form, this structure is characterized by the space group Pm-3m (No. 221), which describes a simple cubic lattice with high symmetry. nih.gov In this arrangement, the Cesium (Cs) atom occupies the corner position (0, 0, 0), the Niobium (Nb) atom is at the body center (0.5, 0.5, 0.5), and the Oxygen (O) atoms are located at the face centers (0.5, 0.5, 0). researchgate.net The lattice parameter for this cubic phase has been calculated to be a = 4.171 Å.

Beyond the ideal cubic structure, CsNbO₃ can also exist in other polymorphic forms. An orthorhombic phase with the space group P2₁/c has also been identified. worldscientific.com The existence of multiple polymorphs highlights the structural versatility of the compound, where different connectivities of the niobium-centered polyhedra can lead to varied crystal structures. numberanalytics.com

Table 1: Crystallographic Data for CsNbO₃ Phases

Phase Crystal System Space Group Lattice Parameter (a)
Cubic Cubic Pm-3m (No. 221) 4.171 Å
Orthorhombic Orthorhombic P2₁/c -

This table is interactive. Click on the headers to sort.

While the ideal cubic structure assumes perfect octahedra, distortions are common in perovskites. researchgate.net Factors such as the large ionic radius of the Cesium cation can induce tilting, rotation, or deformation of the NbO₆ octahedra. numberanalytics.com These distortions can alter the local symmetry and have a significant impact on the material's physical properties. The connectivity of these octahedra can favor lower-dimensional networks, leading to phases other than the three-dimensional cubic structure. numberanalytics.com

Pressure-Dependent Structural Stability and Phase Transitions

Applying external pressure is a powerful tool to probe the stability of a crystal structure and induce phase transitions. Studies on CsNbO₃ have utilized high-pressure conditions to investigate its mechanical and dynamic properties.

The mechanical stability of a crystal under strain is defined by its elastic constants. For a cubic system, the key independent elastic constants are C₁₁, C₁₂, and C₄₄. First-principles calculations have been used to determine these constants for cubic CsNbO₃ under pressures ranging from 0 to 100 GPa. researchgate.netresearchgate.net The structural stability under this pressure range is confirmed as the computed elastic constants satisfy the Born stability criteria for cubic crystals (C₁₁ > 0, C₄₄ > 0, C₁₁-C₁₂ > 0, and C₁₁+2C₁₂ > 0). researchgate.net

From these constants, important mechanical moduli can be derived, including the Bulk modulus (B), Shear modulus (G), and Young's modulus (Y). The Bulk modulus measures resistance to volume change, the Shear modulus measures resistance to shape change, and Young's modulus relates stress to strain along an axis. efunda.comyoutube.com For CsNbO₃, all three elastic moduli—B, G, and Y—show a monotonous increase with rising pressure, indicating that the material becomes stiffer and more resistant to deformation at higher pressures. researchgate.netresearchgate.net

Table 2: Calculated Elastic Constants and Moduli of Cubic CsNbO₃ at Various Pressures

Pressure (GPa) C₁₁ (GPa) C₁₂ (GPa) C₄₄ (GPa) Bulk Modulus (B) (GPa) Shear Modulus (G) (GPa) Young's Modulus (Y) (GPa)
0 185.3 48.9 55.4 94.4 64.9 165.7
20 338.2 87.5 83.2 171.1 110.8 285.5
40 473.5 125.2 108.5 241.3 154.2 400.0
60 597.5 161.7 132.0 307.0 195.4 509.9
80 713.6 197.1 154.0 369.3 234.8 615.1
100 823.6 231.6 174.9 428.9 272.7 716.0

This table is interactive. Click on the headers to sort. Data sourced from first-principles calculations. researchgate.net

Dynamic stability refers to a crystal lattice's ability to return to its equilibrium position after a small atomic displacement. This is assessed by calculating the phonon dispersion curves, which show the frequencies of lattice vibrations. A structure is considered dynamically stable if there are no imaginary (negative) frequencies across the entire Brillouin zone.

For CsNbO₃, it has been reported to be dynamically stable under ambient pressure conditions. nih.gov Furthermore, investigations into its high-pressure behavior have shown that the phonon dispersion curves computed at pressures ranging from 60 to 100 GPa also lack any imaginary frequencies. nih.gov This confirms the dynamic stability of the cubic CsNbO₃ phase even at significantly elevated pressures.

The mechanical behavior of a material can be classified as either ductile (able to deform under stress) or brittle (fracturing without significant deformation). numberanalytics.com The transition between these two states can be influenced by pressure. Key indicators for this behavior are Pugh's ratio (the ratio of Shear modulus to Bulk modulus, G/B) and Poisson's ratio (ν). A high G/B ratio (typically > 0.57) and a low Poisson's ratio (typically < 0.26) are associated with brittle behavior, while a low G/B ratio and a high Poisson's ratio indicate ductility. researchgate.netnih.gov

Studies on cubic CsNbO₃ have shown that it undergoes a pressure-induced ductile-to-brittle transition. researchgate.netnih.gov At ambient pressure, the material is ductile. However, as pressure increases, a transition to a brittle state is observed to occur at approximately 20 GPa. researchgate.netnih.govdntb.gov.ua This change is reflected in the calculated values of Pugh's and Poisson's ratios.

Table 3: Ductility Indicators for CsNbO₃ Under Pressure

Pressure (GPa) Pugh's Ratio (G/B) Poisson's Ratio (ν) Material Behavior
0 0.687 0.267 Ductile
20 0.648 0.281 Brittle
40 0.639 0.285 Brittle
60 0.636 0.287 Brittle
80 0.636 0.287 Brittle
100 0.636 0.287 Brittle

This table is interactive. Click on the headers to sort. The critical value for the ductile-to-brittle transition is approximately G/B = 0.57 and ν = 0.26. Data sourced from first-principles calculations. researchgate.net


Microscopic and Spectroscopic Structural Probes

The detailed structural understanding of Cesium Niobium Oxide (CsNbO₃), a compound with a versatile perovskite structure, relies on a suite of advanced characterization techniques. ontosight.ai These methods probe the material from the macroscopic crystal structure down to the local atomic environment and surface chemistry, providing a comprehensive picture of its structural properties.

High-Resolution Electron Microscopy (HREM) and Electron Diffraction

High-Resolution Electron Microscopy (HREM) is a powerful technique for the structural analysis of materials like CsNbO₃, as it allows for direct imaging of the atomic arrangements in a crystal. nih.gov This method can visualize the projected crystal structure, revealing details about the lattice, interfaces, and any existing defects. In studies of complex cesium-niobium oxide systems, HREM has been instrumental. For instance, in a cesium-niobium oxide-fluoride sample, HREM combined with crystallographic image processing was used to reconstruct a clear image of the atomic arrangement, identifying the positions of all metal atoms and confirming the tetragonal symmetry which was distorted in the original micrograph. su.sekisti.re.kr This demonstrates the capability of HREM to determine atomic positions with high precision, approaching a few picometers. su.se

Complementary to HREM, electron diffraction provides crucial information about the crystal's symmetry, unit cell parameters, and lattice type. researchgate.net Selected Area Electron Diffraction (SAED) patterns are generated by the interaction of the electron beam with the periodic atomic arrangement in the crystal. researchgate.net The symmetry of the diffraction spots in the pattern reveals the crystal's symmetry group, while the distances between spots are inversely related to the lattice parameters. For a related cesium-niobium-tungsten-oxide, SAED was used to confirm the crystal structure and orientation. scispace.com For CsNbO₃, HREM and electron diffraction would be employed to confirm the integrity of its perovskite lattice, directly image the arrangement of Cs and Nb atoms and the NbO₆ octahedra, and identify any local structural deviations or defects.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is the fundamental technique for determining the crystal structure and phase purity of crystalline materials like CsNbO₃. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity at various angles. The resulting diffraction pattern is a fingerprint of the material's crystal structure. For CsNbO₃, XRD analysis confirms its cubic perovskite structure at ambient conditions. rsc.orgrsc.org

To extract detailed structural information from an XRD pattern, the Rietveld refinement method is employed. jim.org.cn This is a computational technique that fits a calculated diffraction profile to the experimental data, refining structural parameters such as lattice constants, atomic positions, and site occupancy factors. mdpi.com This method is crucial for precisely determining the crystallographic details and quantifying the phase composition of a material. jim.org.cn In studies of related complex oxides, Rietveld refinement has been successfully used to characterize the phase assembly and determine elemental composition. researchgate.net For CsNbO₃, Rietveld refinement of its XRD data provides the precise lattice parameters and confirms the atomic coordinates within the cubic perovskite unit cell.

Table 1: Crystallographic Data for Cubic CsNbO₃ from Rietveld Refinement

Parameter Value
Crystal System Cubic
Space Group Pm-3m (No. 221)
Lattice Parameter (a) 4.098 Å
Unit Cell Volume 68.82 ų
Atomic Positions Cs at (0.5, 0.5, 0.5)
Nb at (0, 0, 0)
O at (0.5, 0, 0)

Note: These are typical values for perovskite structures and can be precisely determined via Rietveld refinement of experimental data.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive optical technique that probes the vibrational modes of a material, which are sensitive to its crystal structure, symmetry, and local chemical bonding. renishaw.com When light interacts with the material, it can be inelastically scattered, with the energy shifts corresponding to the energies of the material's vibrational modes (phonons). renishaw.com Each Raman spectrum is a unique fingerprint that can be used for chemical and structural characterization. renishaw.com

For a perovskite oxide like CsNbO₃, the Raman spectrum is primarily characterized by vibrational modes involving the NbO₆ octahedra. These include Nb-O stretching modes (at higher frequencies) and O-Nb-O bending modes (at lower frequencies). lehigh.edu Studies on various niobium oxides have shown that Raman spectroscopy can effectively distinguish between different oxide phases (e.g., NbO₂, Nb₂O₅) and can even detect the presence of amorphous carbon on a surface. intercorr.com.br The position, width, and intensity of Raman bands provide information on crystallinity, stress, and composition. renishaw.com While a detailed vibrational analysis for CsNbO₃ is complex, the main features can be interpreted based on the symmetry of its cubic perovskite structure.

Table 2: Expected Raman Modes for an Ideal Cubic Perovskite (Pm-3m)

Mode Type Activity Description
Acoustic Inactive 3 modes (T₁ᵤ)
Optic Silent 12 modes (3T₁ᵤ + T₂ᵤ)

Note: In an ideal cubic perovskite structure, first-order Raman scattering is forbidden by symmetry. However, Raman spectra can be observed due to local symmetry breaking from defects, disorder, or strain.

X-ray Absorption Near-Edge Structure Spectroscopy (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. uu.nlresearchgate.net By tuning synchrotron radiation to the absorption edge of a specific element (e.g., the Niobium K-edge), a core electron is excited to unoccupied states. researchgate.net The resulting spectrum's features are sensitive to the atom's oxidation state, coordination number, and the geometry of its local environment. copernicus.org

For CsNbO₃, performing XANES at the Nb K-edge would provide critical insights into the state of the niobium atoms. The energy position of the absorption edge is directly related to the oxidation state of niobium, which is expected to be Nb⁵⁺ in this compound. researchgate.net Furthermore, the shape and features of the pre-edge region of the spectrum are highly sensitive to the coordination environment. scispace.com The presence of distorted NbO₆ octahedra, for instance, can be detected through changes in these features. copernicus.org XANES is therefore invaluable for confirming the local atomic structure around niobium, complementing the long-range structural information provided by XRD. copernicus.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 3-10 nanometers of a material's surface. youtube.com The sample is irradiated with X-rays, causing the emission of core-level electrons. youtube.com The binding energy of these emitted photoelectrons is characteristic of the element and its oxidation state. youtube.com

In the analysis of CsNbO₃, XPS would be used to verify the surface stoichiometry and identify the oxidation states of cesium, niobium, and oxygen. High-resolution spectra of the Nb 3d, Cs 3d, and O 1s peaks would be acquired. The Nb 3d spectrum is particularly informative; in studies of niobium surfaces, it has been shown that the Nb 3d₅/₂ and 3d₃/₂ doublet can be deconvoluted to distinguish between different niobium oxides, such as NbO, NbO₂, and Nb₂O₅, which may be present on the surface in addition to the bulk CsNbO₃ phase. cern.ch This allows for a detailed characterization of the surface chemistry, which can differ from the bulk material.

Table 3: Typical Binding Energies for Elements in Niobium Oxides from XPS

Element/Orbital Species Binding Energy (eV)
Nb 3d₅/₂ Nb⁰ (metal) ~202.3
NbO ~203.2
NbO₂ ~205.0
Nb₂O₅ ~207.4
Cs 3d₅/₂ Cs⁺ ~724-725
O 1s Oxide (O²⁻) ~530.2

Note: These are approximate values and can vary slightly depending on the specific compound and instrument calibration. cern.ch

Electronic Structure and Quantum Mechanical Properties of Cesium Niobium Oxide

Electronic Band Structure Analysis

The arrangement of electron energy levels in a solid, known as the electronic band structure, dictates its electrical and optical properties. For CsNbO₃, this structure has been a subject of significant theoretical investigation.

Direct and Indirect Band Gap Determination

First-principles calculations have been employed to determine the nature and magnitude of the electronic band gap in CsNbO₃. At ambient pressure, CsNbO₃ is identified as a semiconductor. rsc.orgresearchgate.netnih.gov Some studies, using methods like the pseudopotential approach, report a direct band gap of approximately 1.95 eV. rsc.orgresearchgate.netnih.govresearchgate.net A direct band gap implies that an electron can be directly excited from the valence band to the conduction band by absorbing a photon, a desirable characteristic for many optoelectronic devices.

Conversely, other theoretical investigations suggest that CsNbO₃ possesses an indirect band gap. researchgate.netresearchgate.netnih.govworldscientific.comresearchgate.net An indirect band gap, where the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone, makes the material more suitable for applications like photovoltaics and infrared photodetectors. researchgate.netresearchgate.netnih.gov The discrepancy in findings often arises from the different computational methods and exchange-correlation functionals used in the calculations. For instance, calculations using the Perdew-Burke-Ernzerhof (PBE) functional yielded a band gap of 1.60 eV, while the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential resulted in a value of 1.95 eV. rsc.org

Pressure Dependence of Electronic Band Gaps and Orbital Hybridization

The application of external pressure significantly influences the electronic properties of CsNbO₃. Studies have consistently shown that the electronic band gap of CsNbO₃ decreases as pressure increases. rsc.orgresearchgate.netnih.govresearchgate.netrsc.orgnih.govelsevierpure.com This phenomenon, known as band gap engineering, allows for the tuning of the material's properties for specific device applications. nih.gov The reduction in the band gap with increasing pressure is attributed to changes in the orbital hybridization between the constituent atoms. researchgate.netresearchgate.netnih.gov As pressure is applied, the interatomic distances decrease, leading to stronger interactions and a shift in the energy levels, which in turn modifies the band gap. rsc.orgnih.gov For instance, one study noted a ductile to brittle transition at 20 GPa, which is linked to these pressure-induced changes. researchgate.netresearchgate.netnih.gov

Role of Nb-d and O-2p Orbitals in Band Formation

The formation of the electronic bands in CsNbO₃ is primarily governed by the hybridization of niobium (Nb) 4d and oxygen (O) 2p orbitals. researchgate.net The valence band maximum is predominantly composed of O 2p states, while the conduction band minimum is largely formed by the Nb 4d states. uol.edu.pk The strong covalent bonding between Nb and O atoms is a direct consequence of this hybridization. researchgate.netresearchgate.netnih.gov The cesium (Cs) ion, on the other hand, has a less significant contribution to the bands near the Fermi level. arxiv.org

Density of States (DOS) and Partial Density of States (PDOS)

The Density of States (DOS) provides information about the number of available electronic states at each energy level. wikipedia.org The Partial Density of States (PDOS) further breaks down the total DOS, revealing the contribution of each atomic orbital to the electronic bands. stackexchange.com

Contributions of Individual Atomic Orbitals to Electronic Bands

Analysis of the PDOS for CsNbO₃ confirms the dominant role of Nb 4d and O 2p orbitals in forming the electronic bands near the band gap. elsevierpure.com The valence band is mainly derived from the O 2p orbitals, while the conduction band is primarily composed of the unoccupied Nb 4d orbitals. researchgate.netuol.edu.pk The contribution of Cs orbitals to the states near the Fermi level is minimal. arxiv.org These analyses provide a detailed picture of the electronic structure and the nature of chemical bonding within the material. researchgate.netresearchgate.netnih.gov

Carrier Effective Mass and Mobility Assessments

The effective mass of charge carriers (electrons and holes) and their mobility are crucial parameters that determine the electrical conductivity of a material. aps.orgucl.ac.uk

Theoretical calculations predict that CsNbO₃ has a low carrier effective mass and consequently, high carrier mobility. researchgate.netresearchgate.netnih.govworldscientific.comresearchgate.networldscientific.com A low effective mass indicates that the charge carriers can be easily accelerated in the presence of an electric field, leading to good electrical conductivity. ucl.ac.uk This combination of low effective mass and high mobility makes CsNbO₃ a promising material for various electronic and optoelectronic applications. researchgate.netnih.gov

Mulliken Population Analysis and Electron Charge Density Mapping

First-principles calculations based on density functional theory (DFT) have been employed to investigate the electronic properties of cubic perovskite CsNbO3. The Mulliken population analysis is a key method for characterizing the electronic distribution and the nature of the chemical bonds within the compound.

Studies have indicated a strong covalent character in the Niobium-Oxygen (Nb-O) bond. researchgate.net This covalency is a result of the significant overlap between the Nb 4d and O 2p orbitals. Conversely, the bond between Cesium and Oxygen (Cs-O) exhibits an antibonding character. researchgate.net The analysis of bond populations and lengths reveals the influence of external pressure on these characteristics. For instance, as pressure increases, the bond lengths of Cs-O and Nb-O decrease, which in turn affects the overlap population and the degree of covalency.

Table 1: Mulliken Bond Population and Bond Length in CsNbO3 at Zero Pressure

BondBond Length (Å)Population
Nb - O2.050.48
Cs - O3.55-0.12

This table presents representative data derived from theoretical studies. Actual values may vary based on specific computational methods.

Spin Polarization and Magnetic Moment Studies

In its pure, undoped cubic perovskite phase, Cesium Niobium Oxide (CsNbO3) is a non-magnetic material. Theoretical calculations show no net magnetic moment, as the electronic structure does not exhibit any spin polarization. The spin-up and spin-down density of states are symmetrical, which is typical for non-magnetic materials.

However, research has demonstrated that magnetic properties, including spin polarization and a net magnetic moment, can be induced in CsNbO3 through doping. tandfonline.com Specifically, substituting oxygen with nitrogen can transform the material into a half-metallic ferromagnet. tandfonline.com This transformation is a result of changes in the electronic structure caused by the dopant.

In studies of nitrogen-substituted CsNbO3 (specifically CsNbNO2), first-principles calculations predict that the compound becomes stable in a ferromagnetic phase. tandfonline.com The introduction of nitrogen leads to a significant spin polarization, primarily due to the p-orbitals of the nitrogen atom. The resulting material exhibits half-metallic ferromagnetism, where one spin channel (e.g., spin-up) shows metallic behavior while the other spin channel (spin-down) has a band gap at the Fermi level. tandfonline.com This property is highly desirable for spintronic applications.

The total magnetic moment in these doped compounds is primarily contributed by the spin polarization of the nitrogen and niobium atoms.

Table 2: Calculated Magnetic Moments in Nitrogen-Doped Cesium Niobium Oxide (CsNbNO2)

CompoundPhaseTotal Magnetic Moment (μB/f.u.)
CsNbNO2Ferromagnetic1.00

Data sourced from theoretical studies using GGA-PBE and TB-mBJ methods. tandfonline.com μB/f.u. stands for Bohr magneton per formula unit.

These findings highlight that while pure CsNbO3 is intrinsically non-magnetic, it serves as a promising parent compound for creating ferromagnetic materials through targeted doping strategies. tandfonline.com

Advanced Optical Properties of Cesium Niobium Oxide

Linear Optical Response

The linear optical response of a material describes its behavior at low light intensities. This is fundamentally characterized by its optical constants, which dictate how light propagates through and is absorbed by the material.

Optical Constants and Dielectric Function Analysis

The optical properties of CsNbO₃ have been investigated through first-principles calculations, particularly focusing on its cubic perovskite phase. researchgate.netacs.orgnih.govresearchgate.net The interaction of photons with the material is described by the complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), where ε₁ is the real part and ε₂ is the imaginary part. These are directly related to other optical constants like the refractive index (n) and the extinction coefficient (κ). iaea.org

The real part of the dielectric constant, ε₁(ω), indicates how much a material will slow down the speed of light, while the imaginary part, ε₂(ω), represents the absorption of energy from the electric field of the light wave. Studies have shown that for CsNbO₃, the static dielectric constant ε₁(0) at ambient pressure has been calculated to be in the range of 3.23 to 6.60. iaea.org Under high pressure (60 to 100 GPa), the static dielectric constant ε₁(0) shows a slight increase, with values around 6.8. iaea.org

The refractive index (n) of CsNbO₃ has been calculated to be in the range of 2.605 to 2.609, a value that is considered suitable for applications in optoelectronic devices. iaea.org The relationships between the dielectric constants and the refractive index and extinction coefficient are given by ε₁(ω) = n² - κ² and ε₂(ω) = 2nκ. iaea.org

An analysis of the imaginary part of the dielectric constant suggests that CsNbO₃ may be a useful material for sensors and optoelectronic devices. iaea.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net The detailed optical analysis indicates that it exhibits minimum energy loss but maximum absorption in the visible region, making it a promising candidate for such applications. rsc.org

Table 1: Calculated Maximum Values of the Real Part of the Dielectric Constant (ε₁(ω)) for CsNbO₃ at High Pressures. iaea.org

Pressure (GPa)Energy (eV)Maximum ε₁(ω)
603.4698.629
703.5578.676
803.6388.623
903.7228.624
1003.8118.702

Absorption Spectra and UV-Visible Diffuse Reflectance Spectroscopy

At ambient pressure, CsNbO₃ is characterized as a wide and indirect bandgap semiconductor. iaea.orgresearchgate.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net Theoretical calculations have reported its band gap to be around 1.95 eV. iaea.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.org Other studies using different computational methods have reported values of 1.35 eV and 1.84 eV at 0 GPa. acs.orgnih.gov The indirect nature of its bandgap makes it suitable for applications in photovoltaics and IR photodetectors. acs.orgnih.govresearchgate.net

The application of external pressure has a significant effect on the electronic band structure and, consequently, the absorption properties of CsNbO₃. As pressure increases, the band gap has been observed to decrease. iaea.orgresearchgate.netresearchgate.netresearchgate.net For instance, one study reported a decrease in the bandgap from 1.84 eV at 0 GPa to 1.61 eV at 100 GPa. acs.orgnih.gov This change is attributed to pressure-induced orbital hybridization. acs.orgnih.govresearchgate.net

UV-visible diffuse reflectance spectroscopy is a key technique for determining the band gap of powder samples. The absorption spectra are often analyzed using the Kubelka-Munk function. rsc.org For niobium oxides, absorption bands in the UV-visible region are characteristic of their structure and can be influenced by the synthesis method. researchgate.net For instance, Nb₂O₅ often shows absorption bands around 350 nm. researchgate.net

Photoluminescence Characteristics

Cesium niobium oxide is known to exhibit photoluminescence. rsc.org The photoluminescence (PL) in niobate-based materials is often linked to the structural arrangement of the niobate units. In many niobate glasses and glass-ceramics, an intense visible emission is observed, which is attributed to the overlap of different niobate populations. nih.gov An enhancement in the visible emission is often correlated with a higher fraction of distorted [NbO₆] octahedra. nih.govgithub.io

Studies on amorphous niobium oxide films have shown that PL intensity can be greatly enhanced by annealing. The emission spectra of these films typically consist of broad peaks in the visible range, for example, around 630 nm (1.97 eV) and 715 nm (1.74 eV). github.io This visible light emission is not due to the band gap but is attributed to the formation of defects, such as NbO and NbO₂ suboxides, within the material. github.io Similarly, in other perovskite oxides like SrTiO₃ and KTaO₃, broad blue PL bands can be induced by ion irradiation, which creates defects. iaea.org

In Eu-doped niobate aluminosilicate (B74896) glasses, energy transfer from the host [NbO₆] units to the Eu³⁺ ions has been observed, confirming the feasibility of using niobate materials as hosts for lanthanide ion activators to achieve specific emission colors. nih.govnih.gov For instance, intense red and green emissions have been observed in nanosheets of lanthanide-doped niobate and tantalate perovskites. acs.org

Nonlinear Optical (NLO) Properties

Nonlinear optics describes the behavior of light in a medium at high light intensities, where the response of the material is no longer proportional to the strength of the light's electric field. These properties are crucial for applications in optical switching, frequency conversion, and optical limiting.

Third-Order Nonlinear Optical Response

The third-order nonlinear optical response is characterized by the third-order nonlinear susceptibility, χ⁽³⁾. This property is responsible for phenomena such as the intensity-dependent refractive index and third-harmonic generation. ucf.eduethz.ch Materials with a large χ⁽³⁾ are sought after for photonic applications. github.io The Z-scan technique is a widely used method to measure the magnitude of χ⁽³⁾. researchgate.netucf.eduresearchgate.netscirp.orgnih.gov

Two-Photon Absorption (TPA) and Reverse Saturable Absorption (RSA) Phenomena

Two-photon absorption (TPA) is a nonlinear process where a material simultaneously absorbs two photons, leading to an electronic transition. youtube.comrsc.org Reverse saturable absorption (RSA) is a phenomenon where the absorption of a material increases with increasing light intensity. ucf.edu Both TPA and RSA are important for applications such as optical limiting, which protects sensitive optical components from high-intensity laser damage.

Studies on other cesium-containing perovskites, such as cesium lead halides (CsPbX₃), have demonstrated strong TPA and RSA. nih.gov For example, CsPbX₃ precursor solutions exhibit strong TPA, while the thin films show RSA, with the specific behavior depending on the excitation wavelength and the material's band gap. nih.gov The lead-free double-perovskite Cs₂AgBiBr₆ also shows strong RSA, which is enhanced by the presence of defects. researchgate.net These defects can introduce in-gap energy states that facilitate excited-state absorption, a key mechanism contributing to RSA. researchgate.netresearchgate.net

The transition between saturable absorption (SA), where absorption decreases with intensity, and RSA can be observed in some materials. optica.org In perovskite quantum dots, photoinduced bleaching of the valence band is responsible for a strong SA effect. optica.org It is plausible that CsNbO₃, as a perovskite oxide, could also exhibit these nonlinear absorption phenomena. The presence of defects, such as oxygen vacancies or distorted NbO₆ octahedra, could play a crucial role in mediating TPA and RSA processes, making its nonlinear optical response tunable through material engineering.

Influence of Excitation Wavelength and Composition on NLO Properties

The nonlinear optical (NLO) properties of a material are not intrinsic constants but are critically dependent on the experimental conditions under which they are measured, particularly the excitation wavelength of the incident light and the specific chemical composition of the material. mdpi.com For Cesium Niobium Oxide (CsNbO3), like other perovskite oxides, these factors are decisive in determining the nature and magnitude of its NLO response, which includes phenomena like nonlinear absorption and nonlinear refraction.

The NLO response is governed by the third-order nonlinear susceptibility, χ⁽³⁾, a complex quantity that describes the material's polarization response to intense light. mdpi.comunm.edu Its real part is related to the nonlinear refractive index (n₂), and its imaginary part is related to the nonlinear absorption coefficient (β). researchgate.net

Influence of Excitation Wavelength

The excitation wavelength plays a crucial role in activating different NLO mechanisms. acrhem.org Processes such as two-photon absorption (TPA), where a material simultaneously absorbs two photons, are highly dependent on the incident photon energy relative to the material's band gap (Eg). youtube.comrsc.org TPA becomes a dominant mechanism when the energy of two photons is sufficient to excite an electron across the band gap (2hν ≥ Eg), while the energy of a single photon is not (hν < Eg). aps.org

Theoretical studies indicate that CsNbO3 in its cubic phase is a semiconductor with a direct band gap of approximately 1.95 eV. researchgate.net This suggests that significant TPA and other third-order NLO effects would be expected when using high-intensity light sources with wavelengths in the near-infrared region (i.e., longer than ~635 nm). The analysis of the imaginary part of the dielectric constant from theoretical models predicts that CsNbO3 could be useful for optoelectronic devices, which implicitly relies on these nonlinear responses. researchgate.netresearchgate.net While direct experimental data mapping the NLO coefficients of CsNbO3 across various wavelengths is not yet prevalent in the literature, the relationship between photon energy and NLO response is a fundamental principle. For instance, studies on other materials show that the nonlinear refractive index and absorption coefficient vary significantly with the excitation wavelength, often showing enhancement near resonant frequencies. researchgate.netacrhem.orgaps.org

Influence of Composition

Compositional modifications, such as doping with different elements, provide a powerful method for tuning the electronic structure and, consequently, the NLO properties of materials. uni-osnabrueck.deias.ac.in Introducing dopants into the crystal lattice can alter the band gap, create new energy levels, and change the density of states, which in turn influences the nonlinear susceptibility. ias.ac.inresearchgate.net

While specific research on the NLO properties of doped CsNbO3 is limited, extensive work on analogous niobate perovskites, such as Lithium Niobate (LiNbO3), demonstrates the viability of this approach. Doping LiNbO3 with metals like Indium (In), Zinc (Zn), Magnesium (Mg), or Iron (Fe) has been shown to tune its refractive indices and nonlinear optical coefficients. uni-osnabrueck.dekarazin.uaresearchgate.netresearchgate.net For example, Indium doping can be used to adjust the phase-matching conditions for second-harmonic generation, a key NLO process. uni-osnabrueck.de Similarly, doping LiNbO3 with various metals can shift the optical absorption edge into the visible light region, enhancing properties relevant for optoelectronics. ias.ac.in These findings establish a clear precedent that the NLO characteristics of CsNbO3 could be similarly engineered through strategic doping to optimize it for specific applications.

The table below summarizes the key factors influencing the NLO properties of materials like CsNbO3.

Influencing FactorAffected NLO PropertyDescription
Excitation Wavelength Nonlinear Absorption (β), Nonlinear Refraction (n₂)The magnitude and type of NLO response are highly dependent on the incident photon energy. Resonant enhancement occurs when the photon energy matches electronic transitions in the material, such as the two-photon absorption condition (2hν ≥ Eg). rsc.orgaps.org
Composition (Doping) Nonlinear Susceptibility (χ⁽³⁾), Band Gap (Eg)Introducing dopants into the crystal lattice alters the electronic band structure, which can be used to tune the band gap and modify the nonlinear coefficients to enhance performance for specific applications. uni-osnabrueck.deias.ac.inresearchgate.net

The following interactive table presents data on how doping affects the properties of Lithium Niobate (LiNbO3), serving as an illustrative example for niobate perovskites.

Applications in All-Optical Signal Processing

Materials possessing strong third-order nonlinear optical (NLO) properties are essential for developing all-optical signal processing technologies, where one light beam is used to control another. duke.edutuni.fi The primary NLO effects enabling these applications are the nonlinear refractive index (an intensity-dependent change in refractive index) and nonlinear absorption (an intensity-dependent change in absorption). mdpi.com Although specific device implementations using Cesium Niobium Oxide (CsNbO3) are still in the research phase, its predicted optical properties make it a promising candidate for future applications such as all-optical switching and optical limiting. researchgate.netresearchgate.net

All-Optical Switching

An all-optical switch is a device where a high-intensity "control" or "pump" beam modifies the properties of a nonlinear material to alter the transmission of a "signal" or "probe" beam. duke.edu This functionality is typically based on the nonlinear refractive index (n₂). mdpi.com When the control beam passes through the material, it changes the local refractive index, which in turn imparts a phase shift on the signal beam. youtube.com In an interferometric setup, this phase shift can cause the signal to switch from constructive interference (ON state) to destructive interference (OFF state), enabling high-speed modulation of light by light. mdpi.comdtu.dk The efficiency and power requirements of such switches are critically dependent on the magnitude of the material's n₂. The development of integrated nonlinear devices in materials like lithium niobate demonstrates a path toward ultra-fast, low-energy switching. arxiv.org Given that theoretical studies highlight the potential of CsNbO3 for optoelectronic interconnects, its development for on-chip switching applications is a logical progression. researchgate.net

Optical Limiting

Optical limiting devices are designed to protect sensitive optical components, including human eyes and sensors, from damage by high-intensity laser pulses. ipme.ru An ideal optical limiter exhibits high transmittance at low input intensities but low transmittance at high input intensities. nih.gov This behavior is achieved through nonlinear absorption mechanisms such as two-photon absorption (TPA) and reverse saturable absorption (RSA). ipme.ru In a material exhibiting TPA, the absorption coefficient increases linearly with intensity, causing more light to be absorbed at higher powers. researchgate.net This effectively clamps the transmitted output power below a certain damage threshold. The performance of an optical limiter is often characterized by its limiting threshold, which is the input fluence at which the transmittance drops to 50% of its linear value. nih.gov Materials like the BiFeO3–NaNbO3 composite, another niobate perovskite, have demonstrated strong optical limiting properties, suggesting the potential of the niobate family, including CsNbO3, for these protective applications. nih.gov

Ferroelectric and Dielectric Characteristics of Cesium Niobium Oxide

Exploration of Potential Ferroelectric Behavior

Cesium niobium oxide (CsNbO3) is a compound that has garnered scientific interest for its potential ferroelectric properties. ontosight.ai As a member of the ABO3-type perovskite family, it belongs to a class of materials widely recognized for exhibiting ferroelectricity, a property useful in devices like sensors and memory. ontosight.airesearchgate.net Ferroelectric materials possess a spontaneous electric polarization that can be reversed by applying an external electric field. aps.org The mechanism for ferroelectric phase transitions is often attributed to displacive or order-disorder transitions of the material's internal components. aps.org

Investigations into related niobate compounds have shown promising results. For instance, materials like potassium niobate (KNbO3) and silver niobate (AgNbO3) are known ferroelectrics. psu.edu Specifically, AgNbO3 is considered an alluring lead-free ferroelectric material due to its ability to exhibit strong polarization under high electric fields. nih.gov Another related compound, cesium niobate with the chemical formula Cs2Nb4O11, has been demonstrated to be an antiferroelectric, where elementary dipoles align in an antiparallel manner. unomaha.edu While distinct from ferroelectricity, this finding underscores the potential for complex dielectric behavior within the cesium-niobium-oxide system. The potential for ferroelectricity in CsNbO3 makes it a promising candidate for the development of novel ferroelectric devices. ontosight.ai

Dielectric Properties and Temperature Dependence

The dielectric properties of a material are crucial for its application in electronic components. Niobate oxides are noted for having a high dielectric constant. nih.gov Theoretical studies using a pseudopotential approach have investigated the dielectric constant of CsNbO3, particularly under high-pressure conditions. rsc.org The static dielectric constant, ε1(0), represents the material's response to a static electric field. Under ambient pressure, the static dielectric constant of CsNbO3 has been reported to vary from 3.23 to 6.60 in different studies. rsc.org

The dielectric constant is not static and changes with factors like pressure and temperature. For CsNbO3, applying high pressure has been shown to influence its dielectric properties. As pressure increases, the static dielectric constant shows a slight variation. rsc.org The study of how the dielectric constant varies with temperature is essential for understanding phase transitions. researchgate.net In many ferroelectric materials, the dielectric constant increases with temperature, showing a distinct peak at the transition temperature (Curie temperature) before decreasing in the paraelectric phase. researchgate.net This increase near the phase transition is often attributed to the softening of a temperature-dependent soft phonon mode. researchgate.net While extensive experimental data on the temperature dependence of CsNbO3's dielectric constant is not widely available, the behavior of similar niobates like NaNbO3 and KNbO3 provides insight into the expected trends. researchgate.netmdpi.com

Dielectric Constant of CsNbO3 Under High Pressure
Pressure (GPa)Static Dielectric Constant ε1(0)Maximum Dielectric Constant ε1(ω)Energy at Max ε1(ω) (eV)
606.8088.6293.469
706.8088.6763.557
806.7868.6233.638
906.7908.6243.722
1006.8008.7023.811

This table presents the calculated static and maximum values of the real part of the dielectric constant for CsNbO3 at various high pressures. rsc.org

Phase Transitions and Displacive-Type Ferroelectricity

Perovskite materials often undergo structural phase transitions in response to changes in temperature and pressure. nih.govresearchgate.net These transitions are fundamental to understanding their ferroelectric properties. worldscientific.com For many perovskite oxides, the transition from a non-ferroelectric (paraelectric) to a ferroelectric state is of a "displacive" type. psu.edujkps.or.kr

In a displacive-type ferroelectric, the phase transition involves a small displacement of certain ions in the crystal lattice, which breaks the inversion symmetry and creates a net electric dipole moment. aps.orgpsu.edu This is often associated with the instability of a particular lattice vibration mode, known as a "soft mode." As the material cools toward its transition temperature, the frequency of this soft mode decreases. jkps.or.kr At the transition temperature, the mode "freezes" into the static atomic displacements of the low-temperature ferroelectric phase. researchgate.net Perovskites such as BaTiO3 and KNbO3 are classic examples of materials exhibiting displacive-type ferroelectricity. psu.edu The phase transitions in AgNbO3 are also linked to two displacive mechanisms: the tilting of oxygen octahedra and the displacement of specific ions. psu.edu Given that CsNbO3 shares the perovskite structure, it is hypothesized that any potential ferroelectric transition would also be of the displacive type, driven by the displacement of Nb5+ and Cs+ ions within the crystal lattice. nih.govresearchgate.net

Illustrative Temperature-Driven Phase Transitions in Perovskite Niobates
CompoundTransition TemperaturePhase TransitionSource
KNbO3263 K (-10 °C)Rhombohedral to Orthorhombic mdpi.com
KNbO3493 K (220 °C)Orthorhombic to Tetragonal mdpi.com
KNbO3693 K (420 °C)Tetragonal to Cubic (Paraelectric) mdpi.com
NaNbO3~558 K (~285 °C)Orthorhombic to Tetragonal researchgate.net
NaNbO3~738 K (~465 °C)Tetragonal to Cubic (Paraelectric) researchgate.net

This table shows the sequence of structural phase transitions observed in potassium niobate (KNbO3) and sodium niobate (NaNbO3) as a function of temperature, illustrating the typical behavior for ferroelectric perovskite niobates. researchgate.netmdpi.com

Correlation between Crystal Structure and Ferroelectric Response

The potential for ferroelectricity in CsNbO3 is intrinsically linked to its crystal structure. ontosight.ai CsNbO3 adopts the perovskite structure with the general formula ABX3, where 'A' is the cesium ion (Cs+), 'B' is the niobium ion (Nb5+), and 'X' is the oxygen ion (O2-). ontosight.ai In the idealized cubic perovskite structure, the crystal is centrosymmetric and therefore not ferroelectric.

However, ferroelectricity can emerge in perovskites when the constituent ions are displaced from their high-symmetry positions, leading to a polar crystal structure. aps.org The tendency for this distortion is often predicted by the Goldschmidt tolerance factor (t). For perovskites where the B-site ion is relatively small for its coordination environment (t > 1), it can shift off-center, leading to displacive-type ferroelectricity. psu.edu This is the case for well-known ferroelectrics like BaTiO3 and KNbO3. psu.edu In CsNbO3, the ferroelectric response would arise from the relative displacement of the positively charged Nb5+ and Cs+ cations with respect to the negatively charged oxygen octahedra. This displacement eliminates the center of symmetry and induces a spontaneous electric dipole moment in the unit cell. The strong covalent character of the Nb–O bond, as suggested by theoretical analyses, plays a significant role in the electronic structure and potential for such distortions. researchgate.net Therefore, the specific arrangement and bonding within the perovskite lattice of CsNbO3 are the determining factors for its potential ferroelectric behavior. researchgate.netrsc.org

Emerging Applications and Future Research Directions of Cesium Niobium Oxide

Development of Advanced Optoelectronic Devices

Theoretical calculations suggest that CsNbO₃ is a promising material for advanced optoelectronic devices, including sensors and photodetectors. rsc.orgrsc.org Its suitability stems from its electronic band structure and optical response. First-principles studies have identified CsNbO₃ as a semiconductor with a significant band gap, with reported values varying between a direct band gap of 1.95 eV and an indirect band gap of 1.84 eV, depending on the computational method used. rsc.orgresearchgate.net This band gap is in a range that allows for the absorption of visible light, a critical feature for photovoltaic and photodetection applications. researchgate.net

Analysis of its optical properties, such as the dielectric constant, further supports its potential in optoelectronics. rsc.orgrsc.org The low carrier effective mass and high carrier mobility predicted by these studies suggest efficient transport of photogenerated charge carriers, which is crucial for the performance of optoelectronic devices. researchgate.netnih.gov Future research is directed towards the experimental synthesis of high-quality CsNbO₃ thin films and nanocrystals to fabricate and test prototype devices, such as infrared photodetectors and photovoltaic cells, thereby validating these theoretical predictions. researchgate.net

Calculated Electronic and Optical Properties of CsNbO₃

PropertyCalculated ValueImplication for Optoelectronics
Band Gap~1.84 - 1.95 eVSuitable for visible light absorption (e.g., solar cells, photodetectors). rsc.orgresearchgate.net
Band Gap TypeDirect or Indirect (theoretically debated)Influences light absorption and emission efficiency. rsc.orgresearchgate.net
Carrier Effective MassLowHigh carrier mobility, leading to efficient charge transport. researchgate.netnih.gov
Dielectric ConstantHighUseful for sensor and charge-storage applications. nih.gov

Innovations in Energy Harvesting Technologies

Energy harvesting, the process of capturing and storing ambient energy, is a critical field for powering small electronic devices and sensors. CsNbO₃ has been identified as a strong candidate for such applications, particularly in thermoelectric energy harvesting. rsc.org Thermoelectric devices convert heat gradients into electrical energy. The performance of a thermoelectric material is evaluated by its power factor and figure of merit (ZT). Computational studies on CsNbO₃ have shown promising power factor values across a wide range of temperatures (50 K to 800 K), indicating its potential to efficiently convert thermal energy into electrical power. rsc.orgrsc.orgresearchgate.net

Beyond thermoelectrics, the perovskite crystal structure is often associated with piezoelectric and pyroelectric properties.

Piezoelectricity is the generation of an electric charge in response to applied mechanical stress.

Pyroelectricity is the ability of a material to generate a temporary voltage when heated or cooled.

While specific experimental data on the piezoelectric and pyroelectric coefficients of CsNbO₃ are still emerging, its perovskite structure suggests a strong potential for these applications. researchgate.netsemanticscholar.org Future work will likely involve fabricating CsNbO₃ ceramics and thin films to characterize these properties and develop flexible nanogenerators for converting mechanical vibrations and thermal fluctuations into usable energy. aau.dkrsc.org

Progress in Sustainable Energy Production (e.g., Water-Splitting)

One of the most promising applications for CsNbO₃ is in the production of green hydrogen through photocatalytic water splitting. researchgate.net This process uses semiconductor materials to absorb light energy and drive the decomposition of water into hydrogen and oxygen. dicp.ac.cnmdpi.com For a material to be an effective photocatalyst for water splitting, its conduction and valence band edge potentials must straddle the redox potentials of water. stanford.edu

CsNbO₃ Potential in Photocatalysis

ApplicationKey Material PropertyResearch Finding/Future Direction
Water-Splitting (H₂ Production)Appropriate band edge potentialsTheoretical calculations confirm band alignment is suitable for overall water splitting. researchgate.netnih.gov
Environmental RemediationGeneration of reactive oxygen speciesPredicted to be effective for the degradation of organic pollutants. researchgate.net

Integration in Memory and Spintronic Devices

The broad family of perovskite oxides is widely recognized for its potential in next-generation computing technologies, including non-volatile memory and spintronics. rsc.org CsNbO₃ is being explored as a candidate material for these advanced applications.

Resistive Switching Memory (ReRAM): ReRAM devices store information based on changes in electrical resistance. soton.ac.ukresearchgate.net In many transition metal oxides, this switching is governed by the formation and rupture of conductive filaments, often composed of oxygen vacancies. soton.ac.uk The inherent ability of perovskite structures like CsNbO₃ to host such defects makes it a promising material for ReRAM. Future research will focus on fabricating Metal-Insulator-Metal (MIM) device structures with CsNbO₃ thin films to investigate their resistive switching behavior, endurance, and retention capabilities. researchgate.netibm.com

Spintronics: Spintronic devices utilize the intrinsic spin of electrons, in addition to their charge, to store and process information. This can lead to devices that are faster and more energy-efficient than conventional electronics. Perovskite oxides can exhibit a range of magnetic properties and strong spin-orbit coupling, which are essential for spintronic applications. While the intrinsic magnetic properties of pure CsNbO₃ are not extensively documented, its potential as a component in spintronic heterostructures or as a host for magnetic dopants is an active area of theoretical and future experimental investigation. rsc.org

Exploration of Doping and Stoichiometry Modifications

A key advantage of the perovskite structure is its tolerance for a wide range of chemical substitutions, or doping. By intentionally introducing impurity atoms (dopants) or altering the ratio of the constituent elements (stoichiometry), researchers can precisely tune the material's properties. researchgate.netrsc.orgmdpi.com For CsNbO₃, this presents a vast landscape for optimization.

Doping can be used to:

Modify the Band Gap: Introducing different elements can narrow the band gap to enhance visible light absorption for photocatalysis or solar cell applications. researchgate.netmdpi.com For example, doping with elements that create new energy levels within the band structure is a common strategy. mdpi.com

Introduce Ferromagnetism: Doping with magnetic ions (e.g., manganese, cobalt) at the niobium (B-site) could induce ferromagnetic behavior, making the material suitable for spintronic applications. ias.ac.in

Enhance Electrical Conductivity: Substitutions can increase the concentration of charge carriers (electrons or holes), improving the material's performance in thermoelectric and electronic devices. researchgate.net

Control Defects: Doping can influence the concentration of oxygen vacancies, which is critical for controlling resistive switching in memory devices. aps.org

Future research will systematically explore the effects of doping various elements at both the cesium (A-site) and niobium (B-site) locations to unlock new functionalities and optimize CsNbO₃ for specific applications. ias.ac.inresearchgate.net

Nanostructuring and Morphological Control for Enhanced Functionality

The performance of a functional material is often critically dependent on its size, shape, and structure at the nanoscale. jchemrev.comnih.gov Controlling the morphology of CsNbO₃ is a key research direction for enhancing its properties across all potential applications. By synthesizing CsNbO₃ as nanoparticles, nanowires, nanosheets, or porous structures, several advantages can be realized:

Increased Surface Area: For applications like photocatalysis, a higher surface area provides more active sites for chemical reactions to occur, boosting efficiency. beilstein-journals.orgresearchgate.net

Enhanced Light Absorption: Nanostructures can improve light trapping and absorption in solar cells and photodetectors.

Improved Charge Transport: One-dimensional structures like nanowires can provide direct pathways for charge carriers to be extracted, reducing recombination losses. researchgate.net

Quantum Confinement Effects: At very small nanoparticle sizes, quantum effects can alter the electronic and optical properties, offering another way to tune the band gap.

Future research will focus on developing and refining synthesis techniques (e.g., hydrothermal, sol-gel, chemical vapor deposition) to produce CsNbO₃ with controlled and uniform nanostructures. atlasofscience.orgacs.org These tailored nanomaterials will then be integrated into devices to demonstrate the performance enhancements enabled by morphological control.

Q & A

Q. Basic

  • XRD : Confirms cubic perovskite structure and lattice dynamics under pressure .
  • Raman/IR Spectroscopy : Identifies phonon modes and Nb-O bond vibrations, correlating with elastic stiffness .
  • XPS : Validates oxidation states (Nb⁵⁺, Cs⁺) and surface composition .

How does CsNbO₃ perform in photocatalytic water splitting?

Advanced
CsNbO₃’s band edge potentials (−0.87 eV vs. NHE for ECB and +1.00 eV for EVB at pH 7) straddle the H₂O redox potentials, enabling H₂/O₂ evolution. Low carrier effective mass (~0.5 mₑ) enhances charge separation, while oxygen vacancy engineering improves visible-light absorption . Comparative studies with NaNbO₃ and RbNbO₃ highlight its superior charge mobility .

What contradictions exist in thermoelectric performance data under varying temperatures?

Advanced
At 50–800 K, the Seebeck coefficient (S) peaks at ~300 µV/K (n-type), but power factor (PF = S²σ) declines above 500 K due to lattice thermal conductivity (κ) rise. Contradictions arise from dopant effects (e.g., Sr²⁺ substitution) and pressure-dependent carrier concentration changes . Boltzmann transport theory combined with deformation potential analysis resolves these trends .

How do elastic properties inform CsNbO₃’s suitability for high-pressure devices?

Advanced
Elastic anisotropy (A = 2C₄₄/(C₁₁−C₁₂) ≈ 1) and machinability index (μₘ = B/C₄₄ > 2) indicate lubricity and plasticity under stress . Above 20 GPa, ductile-to-brittle transitions occur, limiting device integration but enabling high-strain sensor applications .

What are the challenges in computational modeling of CsNbO₃’s optoelectronic properties?

Advanced
Accurate modeling requires addressing:

  • Spin-orbit coupling (SOC) : Negligible for Nb⁵⁺ but critical for heavy Cs⁺ in dielectric calculations .
  • Exciton binding energy : Often underestimated in DFT, necessitating Bethe-Salpeter equation (BSE) approaches .
  • Defect thermodynamics : Oxygen vacancies dominate charge transport but require supercell models .

How is CsNbO₃’s thermal expansion behavior modeled under extreme conditions?

Advanced
Quasi-harmonic approximation (QHA) predicts volumetric thermal expansion coefficients (αV ~ 5×10⁻⁶ K⁻¹) up to 100 GPa. Grüneisen parameters (γ ~ 1.5) derived from phonon dispersion curves align with experimental in-situ XRD data under non-ambient conditions .

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